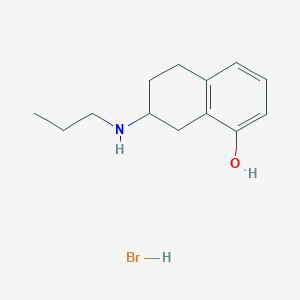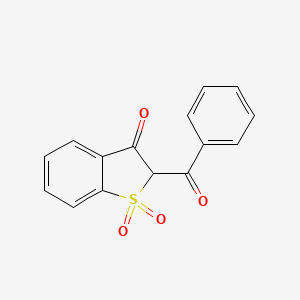
2-Benzoyl-1H-1-benzothiophene-1,1,3(2H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-1H-1-benzothiophene-1,1,3(2H)-trione is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-1H-1-benzothiophene-1,1,3(2H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the Friedel-Crafts acylation of benzothiophene derivatives followed by oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzoyl-1H-1-benzothiophene-1,1,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution on the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Wirkmechanismus
The mechanism by which 2-Benzoyl-1H-1-benzothiophene-1,1,3(2H)-trione exerts its effects would involve interactions with specific molecular targets. For instance, in medicinal applications, it might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene: The parent compound, simpler in structure.
2-Acetylbenzothiophene: Similar structure with an acetyl group instead of a benzoyl group.
1-Benzothiophene-3(2H)-one: Lacks the benzoyl group, simpler ketone structure.
Uniqueness
2-Benzoyl-1H-1-benzothiophene-1,1,3(2H)-trione is unique due to the presence of both benzoyl and trione functionalities, which can impart distinct chemical reactivity and potential biological activity compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
86296-62-0 |
|---|---|
Molekularformel |
C15H10O4S |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
2-benzoyl-1,1-dioxo-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H10O4S/c16-13(10-6-2-1-3-7-10)15-14(17)11-8-4-5-9-12(11)20(15,18)19/h1-9,15H |
InChI-Schlüssel |
IKDTWHVRKKCBQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3S2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
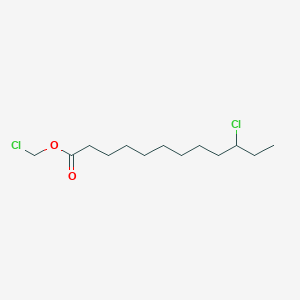
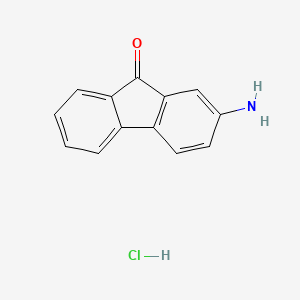
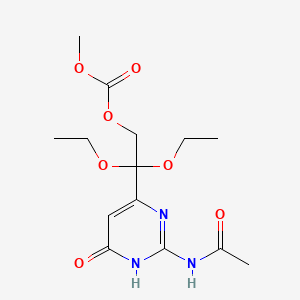
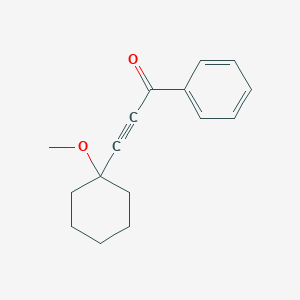
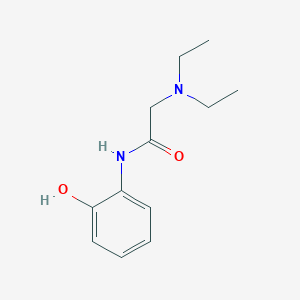
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)
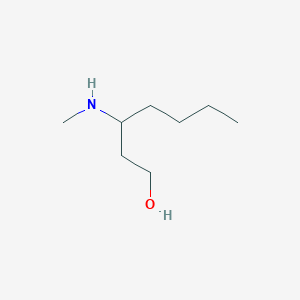
![5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole](/img/structure/B14419566.png)

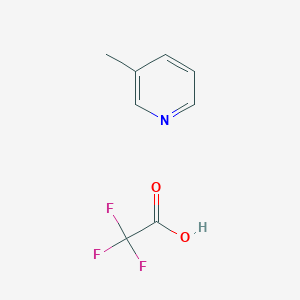

![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
